REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1.[H-].[Na+].Br[CH2:16][CH2:17]Br>C1COCC1.CN(C=O)C>[CH3:1][O:2][C:3]([C:4]1([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=2)[CH2:17][CH2:16]1)=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
4.54 g
|
Type
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reactant
|
Smiles
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COC(CC1=CC(=CC=C1)Br)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3.79 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The resulting oil was distilled under high vacuum
|
Type
|
CUSTOM
|
Details
|
The product was collected between 95° C. and 105° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1(CC1)C1=CC(=CC=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |